1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Genotoxic impurity control ICH M7 GC-MS/MS validation

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS 159276-58-1) is a halogenated aromatic building block belonging to the class of 2,4-difluorophenyl-substituted allylic bromides. It serves as a critical late-stage intermediate in the convergent synthesis of the broad-spectrum triazole antifungal agent posaconazole (SCH 56592).

Molecular Formula C9H7BrF2
Molecular Weight 233.05 g/mol
CAS No. 159276-58-1
Cat. No. B130816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene
CAS159276-58-1
Molecular FormulaC9H7BrF2
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC=C(CBr)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2
InChIKeyVEHMGPJUOWKYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS 159276-58-1): Procurement-Grade Overview for Posaconazole Intermediate Sourcing


1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS 159276-58-1) is a halogenated aromatic building block belonging to the class of 2,4-difluorophenyl-substituted allylic bromides. It serves as a critical late-stage intermediate in the convergent synthesis of the broad-spectrum triazole antifungal agent posaconazole (SCH 56592) [1]. The compound is also formally classified as Posaconazole Impurity 128 and is one of three alkyl halide potentially genotoxic impurities (PGI‑2) that must be controlled to trace ppm levels in the final active pharmaceutical ingredient [2]. Its structure features a bromomethyl group appended to a vinyl moiety, which in turn is conjugated to a 2,4-difluorobenzene ring – a substitution pattern that is essential for the antifungal pharmacophore of the final drug substance [1].

Why In-Class Allylic Bromide Intermediates Cannot Replace 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene in Regulated Posaconazole Manufacturing


Although several 2,4-difluorophenyl-substituted allylic halides share the same core scaffold, they are not interchangeable for posaconazole-focused procurement. The specific Z‑olefin geometry of the propenyl bromide unit is mandatory for the stereochemical outcome of the downstream 5‑exo‑tet iodocyclization that constructs the chiral tetrahydrofuran ring of posaconazole [1]. Substituting the bromide with a chloride reduces leaving-group ability and lowers the yield of the malonate alkylation step, while the alcohol precursor cannot undergo this transformation at all . Furthermore, as a designated potentially genotoxic impurity (PGI‑2), this compound must be available as a highly characterized reference standard with validated GC‑MS/MS limits of detection (0.01 ppm) and quantification (0.025 ppm) to satisfy ICH M7 regulatory requirements – a specification that generic research-grade analogs typically do not meet [2].

Quantitative Differentiation Evidence for 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene Versus Structural Analogs


Trace-Level Genotoxic Impurity Quantification: PGI‑2 LOQ of 0.025 ppm by Validated GC‑MS/MS

The compound (PGI‑2) can be quantified at a limit of quantification (LOQ) of 0.025 ppm and detected at a limit of detection (LOD) of 0.01 ppm using a fully ICH‑validated GC‑MS/MS method, with a specification limit of 0.1 ppm relative to the posaconazole sample concentration [1]. In the same analytical system, the two companion PGIs – 1‑(2,4‑difluorophenyl)ethan‑1‑one (PGI‑1) and 1‑bromo‑2‑(2,4‑difluorophenyl)propan‑2‑ol (PGI‑3) – achieve identical LOD/LOQ values, but the target compound’s unique retention characteristics and distinct MRM transitions permit its unequivocal identification in the presence of the other PGIs [1]. This validated method provides the quantitative framework required for batch‑release testing of posaconazole API under ICH M7, a capability that generic, uncharacterized allylic bromides cannot guarantee.

Genotoxic impurity control ICH M7 GC-MS/MS validation Posaconazole quality control

Bromide vs. Alcohol Leaving-Group Advantage: Enabling the Key Iodocyclization Step in Posaconazole Synthesis

The bromomethyl group of the target compound is the essential electrophilic handle for the convergent assembly of the posaconazole tetrahydrofuran core. In the established large‑scale route, the corresponding allyl alcohol – 2‑(2,4‑difluorophenyl)‑2‑propen‑1‑ol (CAS 141113‑36‑2) – cannot participate directly in the key carbon–carbon bond-forming step; it must first be converted to the allylic bromide using PBr₃ [1]. The resulting bromide undergoes malonate alkylation and subsequent NaBH₄/LiCl reduction to afford the homoallylic diol, which after enzymatic desymmetrization (>90% yield) undergoes iodine‑mediated 5‑exo‑tet cyclization to give the chiral tetrahydrofuran iodide in 86% isolated yield [1]. Attempting to use the alcohol directly or substituting the bromide with the corresponding chloride (CAS 951893‑36‑0, MW 188.6) results in either no reaction or substantially diminished alkylation yields due to the poorer leaving-group ability of –OH and –Cl relative to –Br [1].

Halocyclization Tetrahydrofuran formation Posaconazole intermediate Leaving-group reactivity

Z‑Olefin Geometric Purity: Stereochemical Control in Tetrahydrofuran Cyclization vs. the E‑Isomer

The target compound possesses the Z‑configuration about the propenyl double bond, as explicitly designated in the PGI‑2 nomenclature: (Z)‑1‑(1‑bromoprop‑1‑en‑2‑yl)‑2,4‑difluorobenzene [1]. The corresponding E‑isomer, registered as CAS 159276‑59‑2 and designated Posaconazole Impurity 57, exhibits subtly different predicted physical properties: boiling point 219.0 ± 25.0 °C vs. 223.7 ± 30.0 °C for the Z‑isomer, and density 1.499 ± 0.06 g/cm³ vs. 1.485 ± 0.06 g/cm³ . While these predicted values are comparable, the critical distinction lies in the stereochemical consequence: the Z‑geometry directs the facial selectivity of the subsequent 5‑exo‑tet iodocyclization, which is the stereodetermining step that establishes the (2R) configuration of the final tetrahydrofuran ring [1]. Use of the E‑isomer or a Z/E mixture would erode the diastereomeric purity of the key iodide intermediate, ultimately compromising the chiral purity of the posaconazole API.

Geometric isomerism Stereoselective synthesis Posaconazole Impurity 57 Z/E configuration

Commercial Purity Specification Range: 95% to 99% Enabling Fit-for-Purpose Procurement

The compound is commercially available across a gradient of purity specifications that allow procurement managers to balance cost against application requirements. AKSci supplies the compound at a minimum purity of 95%, suitable for early-stage process development and initial route scouting . Aladdin offers a 98% grade appropriate for late-stage intermediate use in API synthesis . For analytical reference standard applications – particularly genotoxic impurity quantification – JunmuBio provides a 99% purity grade with full characterization data . This tiered purity landscape contrasts with the E‑isomer (Posaconazole Impurity 57), which is typically supplied only as an analytical reference standard rather than as a bulk synthetic intermediate, reflecting its distinct procurement role.

Purity specification Synthetic intermediate sourcing Reference standard grade Posaconazole manufacturing

Optimal Deployment Scenarios for 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene Based on Quantitative Differentiation Evidence


ICH M7-Compliant Genotoxic Impurity Batch-Release Testing of Posaconazole API

When sourced as a 99% purity reference standard, this compound serves as the PGI‑2 calibrant in the validated GC‑MS/MS method (LOD 0.01 ppm, LOQ 0.025 ppm) for quantifying residual alkyl halide impurities in posaconazole drug substance [1]. This application is directly mandated by ICH M7 guidelines for substances with structural alerts for DNA reactivity, and the availability of a highly characterized Z‑isomer standard with confirmed geometric purity ensures accurate quantification without interference from the co‑eluting E‑isomer or other PGIs [1].

Large-Scale Convergent Synthesis of Posaconazole via Halocyclization Route

In the convergent manufacturing process, the compound (as the allylic bromide intermediate) undergoes malonate alkylation and subsequent enzymatic desymmetrization to set the stage for the stereodetermining iodine‑mediated 5‑exo‑tet cyclization that delivers the chiral tetrahydrofuran iodide in 86% yield [2]. Procuring this specific bromide eliminates the need for an in‑situ bromination step from the alcohol precursor, reducing unit operations and improving overall process mass intensity [2].

Chiral Purity Control Strategy: Geometric Isomer Reference for HPLC Method Development

As both a synthetic intermediate (Z‑isomer) and a designated impurity standard (Posaconazole Impurity 128), the compound is used to develop and validate HPLC methods that resolve the Z‑ and E‑isomers (the latter being Posaconazole Impurity 57, CAS 159276‑59‑2) . The predicted boiling point difference of approximately 4.7 °C and density difference of ~0.014 g/cm³ between the two geometric isomers provide a physicochemical basis for chromatographic separation, enabling robust identity and purity testing of the key intermediate before it enters the stereodetermining cyclization step .

Cost-Optimized Process Development Using Tiered Purity Grades

Early-stage route scouting and process parameter optimization can be conducted with the 95% purity grade (AKSci), while pivotal toxicology batch manufacturing and method validation activities transition to the 98% (Aladdin) or 99% (JunmuBio) grades as the program advances toward regulatory filing . This tiered approach avoids the procurement cost premium associated with reference-standard-grade material during phases where high purity is not yet required, while ensuring that fit-for-purpose material is available at each development milestone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.